1-Benzyl-3-(2,4-dimethylphenyl)urea
Description
1-Benzyl-3-(2,4-dimethylphenyl)urea is a substituted urea derivative characterized by a benzyl group at the N1 position and a 2,4-dimethylphenyl group at the N3 position. Urea derivatives are widely studied for their biological and chemical properties, particularly in medicinal chemistry, where structural modifications influence pharmacological activity .
Properties
CAS No. |
122020-38-6 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-benzyl-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C16H18N2O/c1-12-8-9-15(13(2)10-12)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19) |
InChI Key |
NIVTZXFKQORAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-3-(2,4-dimethylphenyl)urea typically involves the reaction of benzylamine with 2,4-dimethylphenyl isocyanate. This reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-3-(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The benzyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-Benzyl-3-(2,4-dimethylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: This compound has potential applications in the study of enzyme inhibition and protein interactions. It can be used as a probe to investigate biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1-Benzyl-3-(2,4-dimethylphenyl)urea can be contextualized through comparisons with related urea derivatives and structurally analogous compounds. Key differences in substituent groups, electronic effects, and steric hindrance are critical determinants of activity.
Anti-Proliferative Urea Derivatives
- 1-(2,4-Dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl)urea (47d) :
This compound, studied for anti-cancer activity, features a 2-nitrobenzyl group (electron-withdrawing) and a 2,4-dimethylphenyl group. It exhibited significant anti-proliferative effects in leukemia and breast cancer cell lines, attributed to the nitro group’s electropositivity and the steric bulk of the 2,4-dimethylphenyl substituent . Compared to this compound, the nitro group may enhance cytotoxicity but could also increase metabolic instability.
Substituted Benzyl Ureas
- 1-Benzyl-3-(p-tolyl)urea (CAS 13143-43-6): This analog substitutes the 2,4-dimethylphenyl group with a para-methylphenyl (p-tolyl) group. However, the simplified substitution pattern may diminish selectivity compared to the 2,4-dimethylphenyl variant .
- 1-Benzyl-3-[(4-fluorophenyl)methyl]urea :
The fluorophenylmethyl group introduces electronegativity, which may enhance metabolic stability and hydrogen-bonding interactions. Fluorine’s small size and high electronegativity contrast with the hydrophobic, steric effects of 2,4-dimethylphenyl, suggesting divergent applications (e.g., CNS-targeting vs. oncology) .
Thio-Urea Analogs
- 1-Benzoyl-3-(2,4,5-trichlorophenyl)thio-urea :
Replacing the urea oxygen with sulfur (thiourea) alters electronic properties and hydrogen-bonding capacity. Thioureas often exhibit stronger metal-binding affinity but reduced metabolic stability. The trichlorophenyl group adds significant hydrophobicity and steric bulk, differing from the dimethylphenyl group’s moderate steric effects .
Triazine-Based Derivatives
- Triazines are often used as UV stabilizers or herbicides, highlighting how the same substituent can serve divergent roles depending on the core structure. The urea moiety in this compound provides hydrogen-bonding sites absent in triazines, favoring biological interactions .
Data Table: Key Structural and Functional Comparisons
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